pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. One common method is the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Another approach involves melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of SARS-CoV-2 Mpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrrole: Similar in structure but contains an additional pyran ring.
Pyrrolo[3,2-c]pyrrole: A related compound with a different arrangement of the pyrrole rings.
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar pyrrole core but are fused with a quinoxaline ring.
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C46H48N2O4S2 |
---|---|
Molecular Weight |
757.0 g/mol |
IUPAC Name |
1,4-bis[5-(1-benzofuran-2-yl)thiophen-2-yl]-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C46H48N2O4S2/c1-5-9-15-29(7-3)27-47-43(39-23-21-37(53-39)35-25-31-17-11-13-19-33(31)51-35)41-42(45(47)49)44(48(46(41)50)28-30(8-4)16-10-6-2)40-24-22-38(54-40)36-26-32-18-12-14-20-34(32)52-36/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3 |
InChI Key |
AHUQRGHAKJSUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)C4=CC5=CC=CC=C5O4)C1=O)C6=CC=C(S6)C7=CC8=CC=CC=C8O7 |
Origin of Product |
United States |
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